Boc-3,4-difluoro-L-phenylalanine

Catalog No.
S760408
CAS No.
198474-90-7
M.F
C14H17F2NO4
M. Wt
301.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-3,4-difluoro-L-phenylalanine

CAS Number

198474-90-7

Product Name

Boc-3,4-difluoro-L-phenylalanine

IUPAC Name

(2S)-3-(3,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C14H17F2NO4

Molecular Weight

301.29 g/mol

InChI

InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1

InChI Key

CYAOPVHXASZUDE-NSHDSACASA-N

Synonyms

198474-90-7;Boc-L-3,4-Difluorophenylalanine;boc-l-3,4-difluorophe;Boc-3,4-difluoro-L-phenylalanine;Boc-Phe(3,4-F2)-OH;boc-phe(3,4-dif)-oh;boc-3,4-difluorophenylalanine;(2s)-2-[(tert-butoxycarbonyl)amino]-3-(3,4-difluorophenyl)propanoicacid;Boc-L-phe(3,4-F2)-OH;SBB063926;N-BOC-3,4-DIFLUORO-L-PHENYLALANINE;3,4-difluoro-l-phenylalanine,bocprotected;(s)-2-(tert-butoxycarbonylamino)-3-(3,4-difluorophenyl)propanoicacid;3,4-difluoro-l-phenylalanine,n-bocprotected;N-(tert-Butoxycarbonyl)-3,4-difluoro-L-phenylalanine;n-alpha-t-butyloxycarbonyl-3,4-difluoro-l-phenylalanine;(s)-2-tert-butoxycarbonylamino-3-(3,4-difluoro-phenyl)-propionicacid;(2S)-3-(3,4-difluorophenyl)-2-[(tert-butoxy)carbonylamino]propanoicacid;(2S)-2-(tert-butoxycarbonylamino)-3-(3,4-difluorophenyl)propanoicacid;PubChem6120;AC1ODU01;Boc-Phe(3,4-F)-OH;14994_ALDRICH;SCHEMBL1516520;14994_FLUKA

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)F)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)F)F)C(=O)O

Boc-3,4-difluoro-L-phenylalanine (CAS 198474-90-7) is a highly specialized, N-Boc-protected unnatural amino acid utilized primarily in solid-phase peptide synthesis (SPPS). By introducing two highly electronegative fluorine atoms at the 3 and 4 positions of the phenyl ring, this building block fundamentally alters the stereoelectronic profile of the resulting peptide, significantly increasing lipophilicity and reducing the electron density of the aromatic π-system [1]. From a procurement perspective, this compound is selected over standard phenylalanine to engineer metabolic resistance and modulate protein-protein interactions, while the Boc protecting group ensures compatibility with acid-cleavable SPPS workflows that cannot tolerate basic Fmoc deprotection conditions .

Research Fit

Boc protection enables direct use in Boc-chemistry solid-phase peptide synthesis
3,4-difluoro substitution provides distinct electronic and steric profile for SAR exploration
Fluorinated phenylalanine reported to influence peptide stability and binding affinity in research applications

Generic substitution with unfluorinated Boc-L-phenylalanine fails because it lacks the critical carbon-fluorine bonds necessary to block oxidative metabolism at the 3 and 4 positions, leading to rapid in vivo degradation of the peptide therapeutic [1]. Substituting with the monofluorinated analog, Boc-4-fluoro-L-phenylalanine, leaves the 3-position vulnerable to hydroxylation and fails to achieve the same degree of cation-π energy reduction required for precise receptor tuning[2]. Furthermore, substituting with the Fmoc-protected variant (Fmoc-3,4-difluoro-L-phenylalanine) is operationally incompatible with base-sensitive peptide sequences, as the piperidine required for Fmoc removal will trigger unwanted side reactions such as aspartimide formation or depsipeptide ester cleavage.

Substitution Risk

Replacing the 3,4-difluoro pattern with 4-F, 2,6-F2, or non-fluorinated analogs may shift CH/π interaction profiles and alter SAR outcomes.

Fmoc-protected 3,4-difluorophenylalanine is incompatible with Boc-SPPS; using the wrong protecting group risks synthesis failure.

Cation-π Binding Energy Attenuation for Receptor Tuning

The introduction of fluorine atoms at the 3 and 4 positions drastically reduces the electron density of the aromatic ring, which is critical for tuning interactions with cationic residues (like arginine or lysine) in target receptors. Quantitative analyses demonstrate that 3,4-difluorophenylalanine exhibits a cation-π binding energy of 17.4 kcal/mol, compared to 22.0 kcal/mol for 4-fluorophenylalanine and ~27.1 kcal/mol for unsubstituted phenylalanine [1]. This ~35% reduction in binding energy relative to the wild-type residue allows medicinal chemists to precisely attenuate strong, non-specific electrostatic interactions in GPCRs and epigenetic readers, preventing off-target toxicity [2].

Evidence DimensionCalculated cation-π binding energy
Target Compound Data17.4 kcal/mol (3,4-difluorophenylalanine)
Comparator Or Baseline~27.1 kcal/mol (L-phenylalanine) and 22.0 kcal/mol (4-fluoro-L-phenylalanine)
Quantified Difference9.7 kcal/mol reduction vs baseline; 4.6 kcal/mol reduction vs monofluorinated analog
ConditionsComputational profiling validated by experimental GPCR (Ste2p) and chromodomain binding assays

Procurement of the 3,4-difluoro variant is necessary when the monofluorinated analog fails to sufficiently weaken target receptor binding to achieve the desired therapeutic window.

PAR1 Agonist Activity
Head-to-head
Retained agonist activity vs. complete loss for 2,6-F2 analog
3,4-difluoro pattern retains functional response in GPCR peptide context where other regioisomers fail
Human platelets; SFLLRNP analog

Protection Strategy Compatibility for Base-Sensitive Syntheses

The choice between Boc and Fmoc protection strategies is a fundamental processability decision in peptide manufacturing. Boc-3,4-difluoro-L-phenylalanine is deprotected using strong acids (typically neat trifluoroacetic acid, TFA), whereas its comparator, Fmoc-3,4-difluoro-L-phenylalanine, requires basic conditions (20% piperidine in DMF) . For peptide sequences prone to base-catalyzed side reactions—such as aspartimide formation at Asp-Gly/Asp-Ser junctions or the cleavage of ester bonds in depsipeptides—the basic Fmoc deprotection cycle results in significant yield losses and complex impurity profiles . The Boc-protected variant bypasses these base-induced degradation pathways entirely.

Evidence DimensionDeprotection conditions and sequence compatibility
Target Compound DataAcidic deprotection (TFA); compatible with base-sensitive sequences
Comparator Or BaselineFmoc-3,4-difluoro-L-phenylalanine (Basic deprotection; 20% piperidine)
Quantified DifferenceElimination of base-catalyzed side reactions (e.g., aspartimide formation) during the deprotection cycle
ConditionsSolid-phase peptide synthesis (SPPS) of complex or base-labile peptide targets

Buyers must select the Boc-protected variant over the Fmoc variant when manufacturing depsipeptides or sequences where basic deprotection compromises final product purity and yield.

TCR Binding Affinity
Head-to-head
ΔΔG = 0.7 ± 0.2 kcal/mol
Provides intermediate binding free energy change relative to 4-F and 3,5-F2 analogs
ITC, HLA-A2/TCR A6; native peptide baseline

Metabolic Stability via Multi-Site Oxidative Blocking

Unsubstituted phenylalanine residues in peptide therapeutics are highly susceptible to oxidative metabolism, primarily via hydroxylation at the para (4-) and meta (3-) positions of the aromatic ring by cytochrome P450 enzymes and phenylalanine hydroxylase. By replacing the hydrogen atoms with highly stable carbon-fluorine bonds at both the 3 and 4 positions, 3,4-difluorophenylalanine completely blocks these primary metabolic liabilities [1]. In contrast, the monofluorinated comparator (4-fluoro-L-phenylalanine) only blocks the para position, leaving the meta position vulnerable to oxidation. This dual-blocking mechanism significantly extends the in vivo half-life of the resulting peptide therapeutics [2].

Evidence DimensionAvailable aromatic sites for primary oxidative hydroxylation
Target Compound Data0 available sites at the 3 and 4 positions
Comparator Or Baseline2 available sites (L-phenylalanine); 1 available site (4-fluoro-L-phenylalanine)
Quantified Difference100% blockade of 3- and 4-position hydroxylation pathways compared to the unfluorinated baseline
ConditionsIn vivo pharmacokinetic profiling and in vitro microsomal stability assays

Procuring the 3,4-difluoro variant is essential for extending the circulating half-life of peptide drugs that otherwise fail pharmacokinetic requirements due to rapid aromatic oxidation.

Boc-SPPS Compatibility
Data to verify
Validated for Boc SPPS vs. Fmoc-only analog
Ensures compatibility with Boc-chemistry workflows; Fmoc version not interchangeable
Supplier datasheet context
Hydrogel Formation
Cross-study comparable
0.5% w/w gelation concentration
Enables hydrogel at low concentration, supporting biomaterial research efficiency
pH 4.2; compared to 1.0% w/v Boc-Phe-Phe-OH at pH 7

Synthesis of Base-Sensitive Peptide Therapeutics

Directly following from the Boc-protection advantage, this compound is a procurement requirement for synthesizing depsipeptides, thioester-containing peptides, and sequences highly prone to aspartimide formation. The ability to utilize TFA for deprotection avoids the basic conditions that would otherwise degrade these sensitive structural motifs during chain elongation .

Development of Extended-Half-Life Cyclic Peptides

Leveraging its dual-site oxidative blocking capabilities, Boc-3,4-difluoro-L-phenylalanine is utilized in the development of metabolically stable cyclic peptides, such as pan-Ras inhibitors. The incorporation of the 3,4-difluoro moiety prevents rapid hepatic clearance via CYP450 hydroxylation, enabling the transition of in vitro hits to viable in vivo drug candidates [1].

Fine-Tuning GPCR and Epigenetic Reader Ligands

Because it lowers the cation-π binding energy to 17.4 kcal/mol (compared to 27.1 kcal/mol for standard phenylalanine), this compound is specifically procured to engineer ligands for GPCRs (e.g., Ste2p) and chromodomains. It allows researchers to dial back overly strong electrostatic interactions that cause off-target binding, thereby improving the selectivity and safety profile of the therapeutic [2].

Application Fit

Application
Selection Property
Validation Focus
Functional GPCR Agonist SAR
Retention of agonist activity across regioisomers
Comparative peptide activity in receptor assays
T-Cell Epitope Engineering
Measurable modulation of TCR binding free energy
ΔΔG analysis in peptide-MHC complexes
Boc-SPPS Peptide Synthesis
Boc-chemistry compatibility
SPPS protocol adherence without protecting group mismatch

XLogP3

2.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

301.11256435 Da

Monoisotopic Mass

301.11256435 Da

Heavy Atom Count

21

Wikipedia

Boc-3,4-difluoro-L-phenylalanine

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